molecular formula C11H18F3NO3 B1524216 Tert-butyl 3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No. 1283720-61-5

Tert-butyl 3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B1524216
CAS No.: 1283720-61-5
M. Wt: 269.26 g/mol
InChI Key: SDHBRGFJKCOGRS-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

This compound represents a complex heterocyclic compound characterized by multiple functional groups strategically positioned on a five-membered nitrogen-containing ring system. The molecular structure features a pyrrolidine core bearing both a trifluoromethyl group and a hydroxymethyl group at the same carbon position, creating a quaternary stereocenter that significantly influences the compound's three-dimensional conformation and reactivity patterns. The nitrogen atom within the pyrrolidine ring is protected by a tert-butyloxycarbonyl group, commonly referred to as a Boc protecting group in organic synthesis literature, which serves to modulate the basicity and nucleophilicity of the nitrogen atom during synthetic transformations.

The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being 1-pyrrolidinecarboxylic acid, 3-(hydroxymethyl)-4-(trifluoromethyl)-, 1,1-dimethylethyl ester according to certain chemical databases. Alternative naming conventions include the more descriptive this compound, which clearly identifies the key functional groups and their positions within the molecular framework. The compound possesses the molecular formula C₁₁H₁₈F₃NO₃ with a precise molecular weight of 269.26 grams per mole, as confirmed by multiple chemical suppliers and databases.

The stereochemical complexity of this compound arises from the presence of multiple chiral centers and the potential for configurational isomers. Research has identified several stereoisomeric forms, including trans-tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate and various enantiomerically pure forms such as the (2R,4S) and (2R,4R) configurations. These stereochemical variations significantly impact the compound's biological activity and synthetic utility, necessitating careful characterization and separation techniques during preparation and application.

Chemical Identifier Value
Molecular Formula C₁₁H₁₈F₃NO₃
Molecular Weight 269.26 g/mol
Primary CAS Number 1283720-61-5
Alternative CAS Numbers 2008714-26-7, 1260789-12-5
MDL Number MFCD11848050
SMILES Notation CC(C)(C)OC(=O)N1CCC(C1)(CO)C(F)(F)F
InChI Key SDHBRGFJKCOGRS-UHFFFAOYSA-N

Historical Context and Discovery

The development of this compound emerged from the broader historical context of organofluorine chemistry and pyrrolidine derivative research that gained significant momentum during the late twentieth and early twenty-first centuries. The incorporation of trifluoromethyl groups into organic molecules became increasingly important following the recognition that fluorinated compounds often exhibit enhanced pharmacological properties compared to their non-fluorinated analogs. Early research in the 1950s demonstrated that trifluoromethyl-containing molecules could display improved metabolic stability, altered electronic properties, and modified biological activity profiles, leading to sustained interest in developing synthetic methodologies for introducing these groups into complex organic frameworks.

The specific synthesis and characterization of this pyrrolidine derivative reflects advances in several key areas of organic chemistry, including asymmetric catalysis, protecting group chemistry, and fluorination methodologies. The compound's creation represents the convergence of multiple synthetic strategies, particularly the development of efficient methods for constructing substituted pyrrolidine rings and the introduction of trifluoromethyl groups at specific positions within heterocyclic systems. Research publications from the 2010s document various synthetic approaches to related trifluoromethylated pyrrolidines, indicating that this class of compounds became accessible through improved catalytic methods and reagent development.

The compound's registration in major chemical databases occurred during the 2010s, with initial entries appearing in PubChem and other chemical information systems around 2011. This timing coincides with increased interest in fluorinated building blocks for pharmaceutical research and the development of more sophisticated synthetic methodologies for accessing complex pyrrolidine derivatives. The availability of this compound through specialized chemical suppliers has facilitated its use in research applications, contributing to its recognition as a valuable intermediate in the synthesis of bioactive molecules and pharmaceutical candidates.

Patent literature reveals that hydroxymethyl pyrrolidines containing trifluoromethyl substituents have been investigated as potential therapeutic agents, particularly in the context of beta-3 adrenergic receptor agonist development. This pharmaceutical interest has driven continued research into efficient synthetic routes and the exploration of structure-activity relationships within this chemical class, establishing the compound as both a synthetic target and a building block for drug discovery efforts.

Significance in Organic Chemistry and Fluorinated Compound Research

This compound occupies a position of considerable importance within the broader landscape of fluorinated organic chemistry research, serving multiple roles as both a synthetic intermediate and a model compound for studying the effects of trifluoromethyl substitution on heterocyclic systems. The compound exemplifies the strategic incorporation of fluorine-containing groups into nitrogen heterocycles, a research area that has expanded dramatically due to the unique properties imparted by fluorine atoms and their derivatives. The trifluoromethyl group, in particular, has become recognized as a privileged structural motif in medicinal chemistry, appearing in approximately twenty-five percent of pharmaceutical compounds approved by regulatory agencies in recent decades.

The synthetic utility of this pyrrolidine derivative stems from its multiple reactive sites and the orthogonal protection strategy employed in its structure. The tert-butyloxycarbonyl protecting group on the nitrogen atom allows for selective manipulation of other functional groups while maintaining the integrity of the heterocyclic core, a feature that has proven invaluable in complex synthetic sequences. The hydroxymethyl substituent provides a reactive handle for further functionalization through oxidation, substitution, or coupling reactions, enabling the construction of more complex molecular architectures from this relatively simple starting material.

Research into trifluoromethylated pyrrolidines has revealed significant insights into the conformational and electronic effects of fluorine substitution on five-membered nitrogen heterocycles. The presence of the trifluoromethyl group influences the basicity of the pyrrolidine nitrogen, the conformational preferences of the ring system, and the overall three-dimensional shape of the molecule. These effects have implications for molecular recognition, binding affinity, and biological activity, making compounds like this compound valuable tools for structure-activity relationship studies in drug discovery programs.

The compound's role in advancing synthetic methodology cannot be overstated, as it represents a convergence point for several important areas of organic chemistry development. Asymmetric synthesis methods for constructing enantiomerically pure forms of this compound have contributed to the broader understanding of stereoselective transformations involving trifluoromethyl-containing substrates. The development of efficient routes to this and related compounds has required advances in catalytic asymmetric synthesis, organocatalysis, and metal-catalyzed transformations, particularly in the context of Michael addition reactions and cycloaddition processes that generate the pyrrolidine ring system with defined stereochemistry.

Research Application Significance Impact on Field
Pharmaceutical Intermediates Building block for drug synthesis Enhanced metabolic stability in bioactive compounds
Asymmetric Synthesis Model substrate for stereoselective methods Development of new catalytic transformations
Conformational Studies Probe for fluorine effects on heterocycles Understanding of structure-activity relationships
Protecting Group Chemistry Orthogonal protection strategies Improved synthetic efficiency in complex sequences
Fluorination Methodology Target for trifluoromethylation reactions Advancement of fluorine incorporation techniques

Contemporary research continues to explore the synthetic potential of this compound and its analogs, with particular emphasis on developing more efficient synthetic routes and exploring new applications in pharmaceutical chemistry. The compound serves as a representative example of how modern organic chemistry can create complex, multifunctional molecules that combine traditional heterocyclic chemistry with the unique properties of organofluorine compounds, establishing it as an important milestone in the evolution of synthetic organic chemistry and fluorinated compound research.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-9(2,3)18-8(17)15-5-4-10(6-15,7-16)11(12,13)14/h16H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHBRGFJKCOGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695305
Record name tert-Butyl 3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
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Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283720-61-5
Record name 1-Pyrrolidinecarboxylic acid, 3-(hydroxymethyl)-3-(trifluoromethyl)-, 1,1-dimethylethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
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Record name tert-butyl 3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
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Biological Activity

Tert-butyl 3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS No. 1283720-61-5) is a compound of interest due to its unique molecular structure and potential biological activities. This article provides an overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₁H₁₈F₃NO₃
  • Molecular Weight : 269.26 g/mol
  • IUPAC Name : this compound
  • InChI Key : SDHBRGFJKCOGRS-UHFFFAOYSA-N

This compound features a trifluoromethyl group, which is known for enhancing biological activity through improved pharmacokinetic properties and increased lipophilicity.

Pharmacological Significance

The trifluoromethyl group in this compound significantly influences its biological activity. Research indicates that compounds containing this functional group often exhibit enhanced potency against various biological targets, including enzymes and receptors involved in disease processes .

Structure-Activity Relationship (SAR)

Studies have shown that the incorporation of the trifluoromethyl group can lead to:

  • Increased binding affinity to target proteins.
  • Enhanced metabolic stability.
  • Improved bioavailability compared to non-fluorinated analogs .

1. Inhibition Studies

A study focused on the inhibition of specific enzymes demonstrated that analogs of this compound exhibited significant inhibitory effects on enzymes involved in metabolic pathways. The trifluoromethyl substitution was shown to enhance enzyme binding, leading to increased inhibition rates .

2. Anticancer Potential

Research into the anticancer properties of pyrrolidine derivatives, including this compound, revealed promising results. The compound was evaluated for its ability to inhibit cancer cell proliferation in vitro, showing effective cytotoxicity against several cancer cell lines. The mechanism of action was linked to the disruption of cellular signaling pathways critical for tumor growth .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberBiological TargetActivity Level
This compound1283720-61-5Enzymes (e.g., proteases)Moderate
Analog A (non-fluorinated)XXXXXXXXXXEnzymes (e.g., proteases)Low
Trifluoroacetate derivativeXXXXXXXXXXCancer cell linesHigh

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate is primarily studied for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of drugs, making this compound a valuable scaffold in drug design.

Case Study: Antiviral Activity
Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antiviral properties. For instance, derivatives of this pyrrolidine have shown promising activity against viral infections, offering a pathway for developing new antiviral medications .

Agrochemicals

The compound's unique structure may also be exploited in the development of agrochemicals. Its ability to modulate biological pathways can lead to the creation of effective pesticides or herbicides.

Case Study: Herbicide Development
Research has demonstrated that similar pyrrolidine derivatives can act as selective herbicides, targeting specific plant metabolic pathways without affecting non-target species. This specificity could reduce environmental impact while maintaining agricultural productivity .

Material Science

In materials science, this compound is investigated for its potential use in creating advanced polymers and coatings. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of materials.

Data Table: Properties of Fluorinated Polymers

PropertyNon-fluorinated PolymerFluorinated Polymer (with CF3)
Thermal StabilityModerateHigh
Chemical ResistanceLowHigh
Surface EnergyHighLow

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences, molecular properties, and applications of the target compound and its analogs:

Compound Name (Reference) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-hydroxymethyl, 3-trifluoromethyl C₁₁H₁₈F₃NO₃ ~287.26 High lipophilicity (CF₃), metabolic stability; intermediate in drug synthesis
tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate () 3-amino, 3-hydroxymethyl C₁₀H₂₀N₂O₃ 216.28 Nucleophilic amino group for amide coupling; potential peptide mimetic
(S)-tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate () 3-(2-trifluoromethylphenoxy) C₁₆H₂₀F₃NO₃ 331.33 Enhanced lipophilicity (aromatic group); high-cost specialty chemical ($4,000/g)
tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate () 3-hydroxy, 4-methyl, 3-trifluoromethyl C₁₁H₁₈F₃NO₃ 287.26 Stereospecific activity (R,S configuration); enantioselective synthesis
tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate () 3,3-difluoro, 4-hydroxymethyl, 4-methyl C₁₂H₁₉F₂NO₃ 251.27 Metabolic stability (difluoro); steric hindrance from methyl

Key Comparative Analysis

Lipophilicity and Bioavailability: The trifluoromethyl group in the target compound enhances lipophilicity compared to the amino-substituted analog (). However, the phenoxy derivative () exhibits even greater lipophilicity due to its aromatic substituent, albeit at a higher synthetic cost . The hydroxymethyl group in the target compound improves aqueous solubility relative to purely lipophilic analogs (e.g., ), balancing passive diffusion and solubility .

Stereochemical Influence :

  • Stereospecific analogs like the (3R,4S)-hydroxy-methyl-trifluoromethyl derivative () demonstrate the importance of chirality in biological activity, whereas the target compound’s stereochemistry remains unspecified in available data .

Synthetic Utility: The amino-substituted analog () serves as a versatile intermediate for further functionalization (e.g., amide bond formation), while the target compound’s trifluoromethyl group is often retained in final drug candidates for stability . The sulfonyl-containing analog () acts as a ligand in catalysis due to the electron-withdrawing sulfonyl group, contrasting with the target compound’s role as a synthetic intermediate .

Cost and Accessibility: Specialty compounds like the phenoxy derivative () are prohibitively expensive ($4,000/g), whereas the target compound’s straightforward synthesis (76% yield) makes it more accessible for bulk applications .

Preparation Methods

General Synthetic Approach

  • Starting Materials: The synthesis often begins with a 3-oxo-pyrrolidine derivative or a suitable cyclic precursor.
  • Introduction of Trifluoromethyl Group: The trifluoromethyl substituent can be introduced via electrophilic trifluoromethylation reagents or by using trifluoromethylated building blocks.
  • Hydroxymethylation: The hydroxymethyl group at the 3-position is typically introduced by reduction of a corresponding aldehyde or ketone functional group.
  • Protection of Nitrogen: The nitrogen atom is protected with a tert-butyl carbamate (Boc) group to afford the tert-butyl 1-carboxylate moiety.

Example Preparation of Related Compounds

A structurally related compound, tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, has been synthesized with high yields (78–99%) using the following key steps, which can inform the preparation of the pyrrolidine analogue:

Step Reaction Conditions Yield Notes
Addition of methylmagnesium bromide (3M in diethyl ether) to tert-butyl 3-oxoazetidine-1-carboxylate at 0–20°C for 1–3 h 0–20°C, 1–3 h 78.3–99% Grignard addition to ketone to form tertiary alcohol
Quenching with aqueous ammonium chloride Room temperature Workup step
Extraction and purification by silica gel chromatography or reverse-phase HPLC Purification to isolate product

This method involves nucleophilic addition of a Grignard reagent to a cyclic ketone, followed by workup and purification, yielding the corresponding tertiary alcohol protected with a Boc group.

Specific Considerations for Trifluoromethyl Substitution

The trifluoromethyl group is typically introduced via:

The presence of the trifluoromethyl group can influence reaction conditions, requiring careful control of temperature and solvents to maintain selectivity and yield.

Summary of Key Preparation Insights

Aspect Details
Core Synthetic Step Grignard addition to cyclic ketone precursor to install hydroxymethyl group
Trifluoromethyl Introduction Electrophilic trifluoromethylation or use of trifluoromethylated precursors
Nitrogen Protection tert-Butyl carbamate (Boc) protection installed or retained during synthesis
Purification Silica gel chromatography or reverse-phase HPLC
Stock Solution Preparation Precise volumetric dilution in DMSO and co-solvents with attention to solution clarity

Research Findings and Considerations

  • The Grignard addition methodology provides high yields and stereoselectivity for the formation of the tertiary alcohol at the 3-position of the pyrrolidine ring.
  • The trifluoromethyl group significantly affects the chemical behavior and solubility of the compound, necessitating optimized solvent systems for both synthesis and formulation.
  • The Boc protecting group is stable under the reaction conditions employed for trifluoromethylation and hydroxymethylation, allowing for straightforward purification and handling.
  • The compound’s formulation protocols emphasize the importance of stepwise solvent addition and physical methods (vortex, ultrasound, heating) to ensure complete dissolution and clarity, critical for biological applications.

Q & A

Q. What are the critical safety considerations for handling this compound in a laboratory setting?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid during Boc deprotection) .
  • Storage : Store under argon at –20°C in amber vials to prevent moisture absorption and photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate

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